
(S)-3-(3-(Fluoro(4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(3-(Fluoro(4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline is a synthetic organic compound that features a unique combination of functional groups, including a fluoro-substituted triazole, an oxetane ring, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-(Fluoro(4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Oxetane Ring Formation: The oxetane ring can be constructed through cyclization reactions involving epoxides and nucleophiles.
Aniline Introduction: The aniline moiety can be introduced via nucleophilic aromatic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the fluoro group, leading to the formation of amines or defluorinated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aniline and triazole positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminium hydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroaniline derivatives, while reduction could produce various amines.
科学的研究の応用
Chemistry
Catalysis: The compound can serve as a ligand or catalyst in various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving triazole and oxetane-containing molecules.
Drug Development: Its structural features make it a potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: The compound may exhibit biological activity that could be harnessed for therapeutic purposes, such as antimicrobial or anticancer properties.
Industry
Chemical Manufacturing: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism by which (S)-3-(3-(Fluoro(4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- (S)-3-(3-(Fluoro(4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)benzene
- (S)-3-(3-(Fluoro(4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)pyridine
Uniqueness
The presence of the oxetane ring and the specific substitution pattern on the triazole ring make (S)-3-(3-(Fluoro(4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline unique compared to other similar compounds. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C13H15FN4O |
|---|---|
分子量 |
262.28 g/mol |
IUPAC名 |
3-[3-[(S)-fluoro-(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]aniline |
InChI |
InChI=1S/C13H15FN4O/c1-18-8-16-17-12(18)11(14)13(6-19-7-13)9-3-2-4-10(15)5-9/h2-5,8,11H,6-7,15H2,1H3/t11-/m1/s1 |
InChIキー |
ZEDRJDYNJVUOLN-LLVKDONJSA-N |
異性体SMILES |
CN1C=NN=C1[C@H](C2(COC2)C3=CC(=CC=C3)N)F |
正規SMILES |
CN1C=NN=C1C(C2(COC2)C3=CC(=CC=C3)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12949701.png)
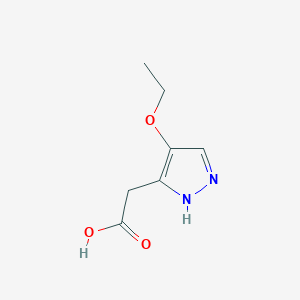
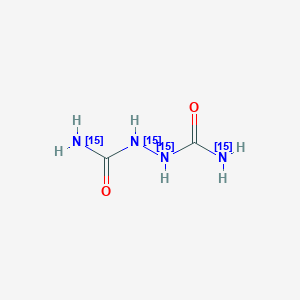
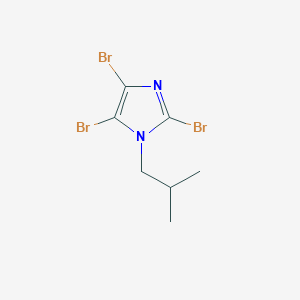
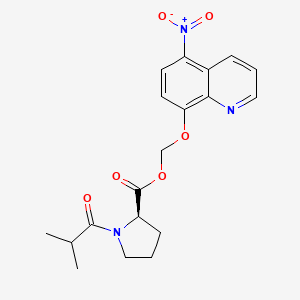
![3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid](/img/structure/B12949732.png)


![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one phosphate](/img/structure/B12949755.png)
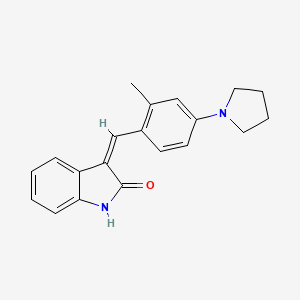

![2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B12949781.png)
![3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B12949788.png)
